molecular formula C13H9F3N2O B2805714 N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 313382-55-7

N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B2805714
CAS No.: 313382-55-7
M. Wt: 266.223
InChI Key: VRGBDNICQBVFRV-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a synthetic carboxamide compound featuring a pyridine ring linked to an aniline derivative bearing a trifluoromethyl group at the ortho position. This structure is characteristic of a class of molecules known for their diverse biological activities and significant potential in pharmacological and agrochemical research. Compounds with the carboxamide bridge and substituted phenyl rings are frequently investigated for their antifungal properties . Structurally similar pyrazole-4-carboxamide derivatives have demonstrated promising activity against phytopathogenic fungi like Gibberella zeae and Fusarium oxysporum by inhibiting mitochondrial succinate dehydrogenase, a key enzyme in the respiratory chain . The specific structural motif of a trifluoromethyl group attached to an aromatic ring is a common feature in many modern fungicides, as it can enhance biological activity and improve metabolic stability . Beyond agrochemical applications, the carboxamide functional group is a key pharmacophore in medicinal chemistry. Research into quinoline-carboxamide and related derivatives has identified them as potent and selective P2X7 receptor (P2X7R) antagonists . The P2X7 receptor is implicated in inflammatory processes and is overexpressed in various cancer cells, making it a compelling target for anti-cancer drug development. The structure of this compound suggests potential for similar biological evaluation in oncological and immunological research. This product is intended for research purposes only, providing a building block for chemical synthesis or a reference standard for biological screening. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)10-3-1-2-4-11(10)18-12(19)9-5-7-17-8-6-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGBDNICQBVFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(trifluoromethyl)aniline and 4-pyridinecarboxylic acid.

    Amide Bond Formation: The carboxylic acid group of 4-pyridinecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-(trifluoromethyl)aniline to form the desired amide bond.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylpyridine derivatives.

Scientific Research Applications

N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach its target sites. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Substituents/Modifications Biological Activity IC₅₀/Potency Binding Affinity (kcal/mol) Reference
N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide 4-NO₂ on phenyl Anti-inflammatory (71.24% edema inhibition) COX-2 IC₅₀: 52.80% -9.2 (COX-2)
This compound (Target) 2-CF₃ on phenyl Hypothesized anti-inflammatory/COX inhibition N/A Predicted: -8.5–-9.0
3-Amino-N-(2-methylphenyl)-...-carboxamide Hexahydrocycloocta[b]thieno ring Undisclosed (likely CNS/oncology) N/A N/A
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Thiazole-sulfonyl Agricultural (pesticidal) N/A N/A

Key Research Findings and Implications

Substituent Effects: Electron-withdrawing groups (-NO₂, -Cl, -CF₃) enhance COX/LOX inhibition by stabilizing ligand-enzyme interactions. -CF₃ offers superior metabolic stability over -NO₂, which may degrade under reducing conditions .

Structural Flexibility: Rigid polycyclic systems (e.g., thieno-pyridine) improve target selectivity but limit synthetic accessibility compared to simpler pyridine-carboxamides .

Application Scope: Trifluoromethyl analogs bridge therapeutic and agrochemical uses, whereas aminophenoxy derivatives (e.g., 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide) prioritize industrial versatility .

Biological Activity

N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a pyridine ring substituted with a carboxamide group and a trifluoromethyl group . The trifluoromethyl moiety enhances lipophilicity, which is crucial for cellular uptake and interaction with biological targets, such as enzymes and receptors. The structural formula can be represented as follows:

N 2 trifluoromethyl phenyl pyridine 4 carboxamide\text{N 2 trifluoromethyl phenyl pyridine 4 carboxamide}

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in various biochemical pathways, which may lead to therapeutic effects in diseases such as cancer.
  • Receptor Binding : It has been shown to bind effectively to certain receptors, modulating their activity and influencing cellular signaling pathways.
  • Stabilization Interactions : The compound stabilizes interactions through hydrogen bonding and π-π interactions facilitated by the pyridine structure, enhancing its binding affinity to biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, with mechanisms involving:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.

For instance, studies have reported IC50 values indicating potent activity against specific cancer types, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, with notable effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

  • Anticancer Efficacy : A study conducted by Furdui et al. demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7), showing an IC50 value of 15 µM after 48 hours of treatment. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies .
  • Antimicrobial Activity : In another investigation, the compound was tested against E. coli and K. pneumoniae, revealing minimum inhibitory concentrations (MICs) of 25 µg/mL and 30 µg/mL, respectively. These results suggest that this compound could serve as a basis for developing new antimicrobial agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundPyridine ring, trifluoromethyl groupAnticancer, antimicrobialHigh lipophilicity
3-(trifluoromethyl)aniline derivativesAniline structure, trifluoromethyl groupAntimicrobialSimpler structure
4-pyridinylcarboxamidesPyridine ring, carboxamide groupVarious activitiesLess lipophilic

This table illustrates how the unique combination of functional groups in this compound enhances its bioactivity compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide, and how can reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with substituted anilines. Key steps include:

  • Deprotonation : Use of sodium hydride (NaH) in dimethylformamide (DMF) to activate the carboxylic acid group .
  • Coupling agents : Carbodiimides (e.g., DCC) or HATU to form the amide bond .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .
    • Optimization : Reaction temperature (60–80°C), anhydrous conditions, and stoichiometric excess of the aniline component improve yields to >70% .

Q. How is the structural integrity of this compound validated?

  • Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry (e.g., pyridine ring protons at δ 8.5–8.7 ppm) and trifluoromethyl group presence (δ -60 to -65 ppm in 19F^{19}F-NMR) .
  • X-ray crystallography : SHELX software refines crystal structures to validate bond lengths and angles (e.g., C=O bond ~1.23 Å) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 335.1) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s biological activity in kinase inhibition assays?

  • Experimental design :

  • PI3Kα inhibition : Competitive binding assays using ATP analogs measure IC50_{50} values (e.g., 0.5–5 µM in A549 cells). Co-crystallization with PI3Kα reveals hydrophobic interactions between the trifluoromethyl group and kinase hinge region .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC50_{50} = 12 µM in MCF-7 cells) with controls (e.g., GDC-0941) .
    • Data interpretation : Lower activity in PC-3 cells (IC50_{50} = 25 µM) may stem from poor membrane permeability, validated via parallel artificial membrane permeability assays (PAMPA) .

Q. How can contradictory data on anti-inflammatory efficacy across studies be resolved?

  • Case analysis :

  • In carrageenan-induced edema models, conflicting IC50_{50} values (e.g., 10 µM vs. 50 µM) arise from variations in:
  • Dosing regimens : Subcutaneous vs. oral administration alters bioavailability .
  • Animal models : Rat strain differences (e.g., Sprague-Dawley vs. Wistar) affect metabolic clearance .
  • Resolution : Cross-study standardization of protocols (e.g., fixed dosing intervals) and pharmacokinetic profiling (plasma half-life, AUC) .

Q. What strategies mitigate solvent-induced side reactions during synthesis?

  • Problem : Polar aprotic solvents (DMF, DMSO) promote hydrolysis of the trifluoromethyl group, reducing yields by 15–20% .
  • Solutions :

  • Solvent substitution : Use dichloromethane (DCM) or THF with molecular sieves to control moisture .
  • Catalytic additives : Triethylamine (TEA) scavenges HCl byproducts, minimizing degradation .

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